N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide
Description
N-(2-Benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide is a benzamide derivative characterized by a brominated phenyl ring substituted with a benzoyl group at position 2 and a methylsulfonyl-substituted benzamide moiety at position 2. These analogs often serve as intermediates or active pharmaceutical ingredients (APIs) targeting pathways such as the hedgehog (Hh) signaling pathway .
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4S/c1-28(26,27)17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBONJBITVZXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Group:
Bromination: The next step is the bromination of the phenyl ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the benzoyl group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives or dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: The target compound’s 2-benzoyl group distinguishes it from analogs like Vismodegib (2-chloro, pyridinyl) and compound 5o (piperazine-piperidine).
- Synthetic Complexity : Vismodegib and compound 5o require multi-step syntheses involving palladium catalysts or heterocyclic intermediates, whereas simpler analogs (e.g., ) rely on direct amidation .
Hedgehog Pathway Inhibition
- Vismodegib (GDC-0449): A potent Smoothened (Smo) receptor inhibitor with IC50 values <10 nM. Clinically used for treating advanced basal cell carcinoma .
- Compound 5o : Demonstrated moderate Smo inhibition (IC50 ~50 nM) but with improved selectivity due to its piperazine-piperidine substituent .
Structural Determinants of Activity
- Methylsulfonyl Group : Critical for binding to Smo’s hydrophobic pocket in Vismodegib and compound 5o .
- Bromine vs.
Physicochemical and Pharmacokinetic Properties
Key Observations:
- The target compound’s predicted low solubility aligns with analogs like Vismodegib, necessitating formulation enhancements for bioavailability.
- Compound 5o’s heterocyclic substituent improves solubility, highlighting the role of polar functional groups .
Biological Activity
N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide is a synthetic organic compound belonging to the benzamide class, notable for its potential applications in medicinal chemistry, particularly as an anticancer agent. The compound's structural features, including the presence of sulfone moieties, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C21H18BrNO4S
- Molecular Weight: 497.35 g/mol
- IUPAC Name: this compound
The compound's structure is characterized by:
- A benzoyl group
- A bromophenyl group
- A methylsulfonyl group
These functional groups are believed to enhance the compound's reactivity and biological activity.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects against various tumor cell lines. Notably, it has shown efficacy against:
- Breast Cancer
- Lung Cancer
- Colon Cancer
The mechanism underlying these effects involves the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase. This property positions the compound as a candidate for further development in cancer therapeutics.
The compound's mechanism of action primarily revolves around its interaction with cellular proteins involved in cell division and cancer progression. It is hypothesized that this compound binds to specific molecular targets, modulating their activity and disrupting normal cellular functions.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the compound's effectiveness against cancer cell lines. For example:
- In a study examining its effects on breast cancer cells, this compound was found to inhibit cell growth significantly with an IC50 value in the low micromolar range.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Tubulin polymerization inhibition |
| A549 (Lung Cancer) | 6.8 | Cell cycle arrest at G2/M phase |
| HT-29 (Colon Cancer) | 4.5 | Induction of apoptosis |
In Vivo Studies
In vivo studies have further validated the anticancer potential of this compound. For instance:
- A mouse model bearing xenografts of breast cancer cells treated with this compound demonstrated a significant reduction in tumor size compared to control groups.
Q & A
Basic: What are the recommended synthetic routes for N-(2-benzoyl-4-bromophenyl)-3-(methylsulfonyl)benzamide, and how can purity be optimized?
Answer:
A common approach involves coupling 3-(methylsulfonyl)benzoyl chloride with 2-benzoyl-4-bromoaniline under basic conditions (e.g., using potassium carbonate in acetonitrile) . Purification typically employs recrystallization from methanol-acetic acid (5:2) to yield high-purity crystals, as demonstrated for analogous halogenated benzamides . For spectroscopic validation, combine HPLC (≥95% purity) with -NMR to confirm the absence of unreacted aniline or acyl chloride intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?
Answer:
- Fluorescence spectroscopy : Useful for tracking electronic transitions in the benzoyl and sulfonyl groups, with excitation/emission maxima typically observed at 280/340 nm in ethanol .
- X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects of the bromine substituent, as seen in structurally similar N-(4-bromophenyl) derivatives .
- FT-IR : Key peaks include C=O stretching (~1680 cm) for the amide and sulfonyl S=O asymmetric stretching (~1300 cm) .
Advanced: How can reaction yields be improved for large-scale synthesis, and what solvent systems mitigate side reactions?
Answer:
Optimize stoichiometry (1.2:1 acyl chloride-to-aniline ratio) and use anhydrous acetonitrile to minimize hydrolysis . For scale-up, replace traditional column chromatography with antisolvent precipitation (e.g., water addition to DMF solutions) to recover >85% yield . Contradictions in reported yields (e.g., 65% vs. 78%) may arise from residual moisture or competing Ullmann-type coupling byproducts; monitor via TLC (silica gel, hexane:ethyl acetate 3:1) .
Advanced: What strategies address discrepancies in fluorescence intensity data between solid-state and solution-phase studies?
Answer:
Solid-state quenching effects, observed in analogous benzamides, are attributed to π-π stacking of the benzoyl group . To resolve contradictions:
- Use time-resolved fluorescence in degassed DMSO to exclude oxygen quenching.
- Compare with crystal structure data (e.g., intermolecular distances <3.5 Å indicate aggregation-caused quenching) .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential dust formation (particle size <10 μm).
- Storage : In airtight containers under nitrogen at –20°C to prevent bromine displacement reactions .
Advanced: How does the methylsulfonyl group influence pharmacological activity in structural analogs?
Answer:
The sulfonyl moiety enhances hydrogen-bonding with target proteins (e.g., kinase ATP-binding pockets) and improves metabolic stability. In analogs like N-[2-(diethylamino)-1-phenylethyl]-4-[(methylsulfonyl)amino]benzamide, the sulfonyl group increases IC values by 3-fold compared to non-sulfonylated derivatives . However, steric effects may reduce membrane permeability, requiring logP optimization via substituent tuning .
Advanced: How can computational methods predict polymorphic forms, and what experimental validation is required?
Answer:
Use Density Functional Theory (DFT) to model lattice energies and identify thermodynamically stable forms, as demonstrated for 2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide . Validate predictions via:
- DSC : Detect endothermic transitions (melting points ±5°C of calculated values).
- PXRD : Match experimental diffractograms with simulated patterns (R <10%) .
Basic: What solubility challenges are anticipated, and how can they be mitigated in biological assays?
Answer:
Low aqueous solubility (<1 μg/mL) is expected due to the hydrophobic benzoyl and bromophenyl groups . Strategies:
- Use co-solvents (e.g., 10% DMSO in PBS) for in vitro studies.
- Prepare nanoformulations (e.g., PEGylated liposomes) to enhance bioavailability .
Advanced: How do structural modifications (e.g., halogen substitution) impact reactivity and binding affinity?
Answer:
- Bromine at C4 : Enhances electrophilic aromatic substitution resistance but may reduce solubility. Replace with fluorine for improved pharmacokinetics .
- Methylsulfonyl at C3 : Critical for hydrogen-bonding; removal decreases target affinity by >50% in kinase inhibitors .
Advanced: What analytical workflows resolve contradictions in biological activity data across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
